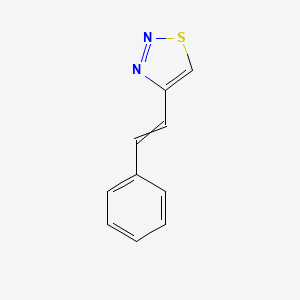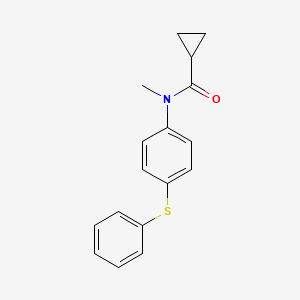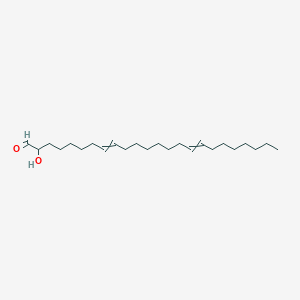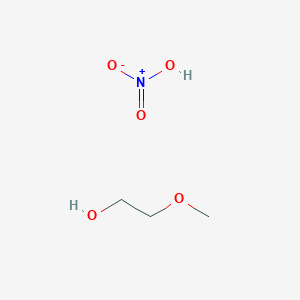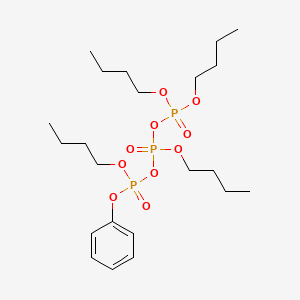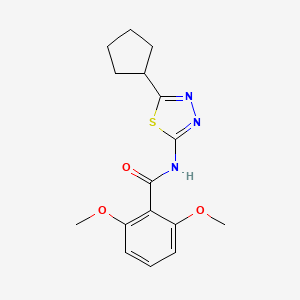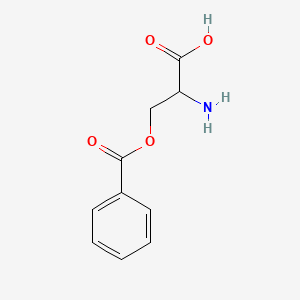![molecular formula C12H11NO2 B14433633 5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one CAS No. 77149-75-8](/img/structure/B14433633.png)
5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one is a complex organic compound with a unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including synthetic chemistry and pharmaceuticals. Its structure features a benzyloxy group attached to a bicyclic azabicyclohexene core, which imparts unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under specific conditions to form the bicyclic core. The benzyloxy group is then introduced through a substitution reaction. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Flow chemistry techniques, which allow for continuous production, can be employed to enhance the efficiency of the synthesis process. These methods help in reducing reaction times and improving the overall yield of the compound.
化学反応の分析
Types of Reactions
5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve nucleophiles like halides or amines, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.
Biology: The compound can be used in the study of enzyme interactions and as a probe for biological assays.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one involves its interaction with specific molecular targets. The benzyloxy group and the bicyclic core play crucial roles in its binding affinity and specificity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
類似化合物との比較
Similar Compounds
2-Oxabicyclo[2.2.0]hex-5-en-3-one: This compound shares a similar bicyclic structure but lacks the benzyloxy group.
3-Substituted-4-halocyclobutenes: These compounds have a similar core structure and are used in polymer chemistry.
Uniqueness
5-(Benzyloxy)-2-azabicyclo[2.2.0]hex-5-en-3-one is unique due to the presence of the benzyloxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the study of biological systems.
特性
CAS番号 |
77149-75-8 |
|---|---|
分子式 |
C12H11NO2 |
分子量 |
201.22 g/mol |
IUPAC名 |
5-phenylmethoxy-2-azabicyclo[2.2.0]hex-5-en-3-one |
InChI |
InChI=1S/C12H11NO2/c14-12-11-9(13-12)6-10(11)15-7-8-4-2-1-3-5-8/h1-6,9,11H,7H2,(H,13,14) |
InChIキー |
XAVZICIMDOWWBH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)COC2=CC3C2C(=O)N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


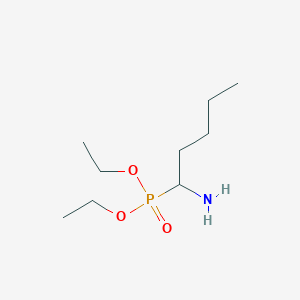

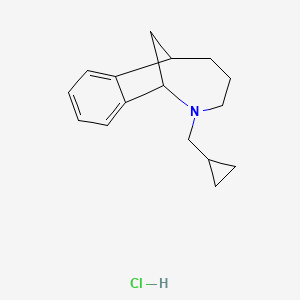
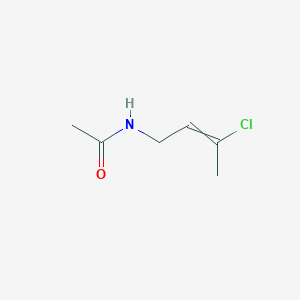
![1-Methyl-2-[(2-oxo-2-phenylethyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14433591.png)
